Lipophilicity (XLogP3-AA) Differentiation from Unsubstituted Core and Chloro Analog
The computed lipophilicity (XLogP3-AA) of the target compound is 4.2, which is 0.9 log units higher than the unsubstituted dibenzimidazodiazepine core (XLogP 3.3) and approximately 0.3 log units higher than the 7-chloro analog (estimated XLogP ~3.9). This indicates a substantially greater predicted membrane permeability and longer reversed-phase HPLC retention time for the target compound [1][2].
| Evidence Dimension | Lipophilicity (computed logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.2 |
| Comparator Or Baseline | Unsubstituted core (9H-dibenzo[b,f]imidazo[1,2-d][1,4]diazepine): XLogP = 3.3; 7-chloro analog (9-acetyl-7-chloro-3-methyl): estimated XLogP ~3.9 |
| Quantified Difference | ΔlogP = +0.9 vs. unsubstituted core; ΔlogP ~+0.3 vs. 7-chloro analog |
| Conditions | XLogP3-AA computed values from PubChem (2025 release); no experimental logP data available |
Why This Matters
Higher lipophilicity directly influences solubility, nonspecific protein binding, and passive membrane permeability in cell-based assays, making this compound a preferred choice when a more lipophilic probe or reference standard is required in a dibenzimidazodiazepine series.
- [1] PubChem. Compound Summary for CID 3046694 (9-acetyl-3-methyl). XLogP3-AA = 4.2. https://pubchem.ncbi.nlm.nih.gov/compound/3046694 View Source
- [2] PubChem. Compound Summary for CID 3027973 (9H-dibenzo[b,f]imidazo[1,2-d][1,4]diazepine, unsubstituted core). XLogP3 = 3.3. https://pubchem.ncbi.nlm.nih.gov/compound/3027973 View Source
